![molecular formula C12H15NO3S2 B2768691 5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-33-9](/img/structure/B2768691.png)

5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

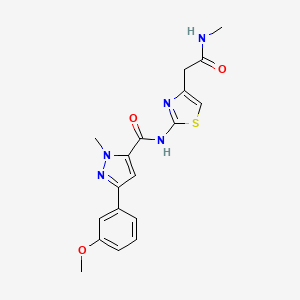

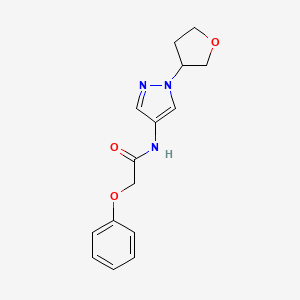

The compound “5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclic heptane structure, a sulfonyl group attached to a methoxyphenyl group, and a sulfur atom incorporated into the bicyclic structure .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely quite complex. It contains a bicyclic heptane structure, which means it has two rings of carbon atoms. The sulfonyl group attached to the methoxyphenyl group likely contributes significant polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the sulfonyl group and the bicyclic structure. The sulfonyl group is a good leaving group, so it might be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the sulfonyl and methoxyphenyl groups would likely make it polar, and it might have a relatively high boiling point due to the size and complexity of the molecule .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and transformation of compounds related to "5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane" highlight its utility in organic chemistry. The flavin-mediated visible-light photocycloaddition of nitrogen- and sulfur-containing dienes demonstrates the compound's role in the synthesis of bicyclic quaternary ammonium salts and chiral spiro ammonium salts, showcasing its importance in creating molecules with potential biological activity (Jirásek et al., 2017). The novel synthesis route for benzo[b]thiepins elaborates on its contribution to expanding the chemical space of sulfur-containing heterocycles, essential for drug discovery and development (Reinhoudt & Kouwenhoven, 1974).

Potential Biological Applications

While the direct biological applications of "this compound" are not explicitly mentioned in the research, the synthesis of related compounds suggests potential in exploring biological activity. The efficient synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-Azabicyclo[2.2.1]heptane, for example, highlights its role as an intermediate in the synthesis of epibatidine and its analogs, compounds known for their potent biological activities (Singh & Basmadjian, 1997). This underscores the compound's significance in the development of new pharmaceutical agents.

Chemical Reactivity and Applications

The compound's reactivity is further illustrated in the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids, presenting a methodology for the synthesis of sp(2)-sp(3) linked bicyclic building blocks. This technique offers a streamlined approach to constructing complex molecules, pivotal in medicinal chemistry and material science (Allwood et al., 2014).

Future Directions

properties

IUPAC Name |

5-(4-methoxyphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-16-10-2-4-12(5-3-10)18(14,15)13-7-11-6-9(13)8-17-11/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUOICLBNKMRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)

![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)

![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)

![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)

![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)